molecular formula C32H34N10O6S4 B11533530 2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}

2,2'-piperazine-1,4-diylbis{N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}

Cat. No.: B11533530
M. Wt: 782.9 g/mol
InChI Key: JFWXYKXRGGYPAQ-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves a multi-step process that includes the following key steps:

    Formation of the Thiadiazole Core: The thiadiazole core is synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiadiazole core reacts with piperazine derivatives.

    Attachment of the Acetylphenyl Groups: The acetylphenyl groups are attached via amide bond formation, typically using coupling reagents such as carbodiimides or acyl chlorides.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting amide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Carbodiimides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other thiadiazole derivatives, such as:

    N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar in structure but may have different functional groups or substituents.

    N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: Another thiadiazole derivative with potential differences in biological activity and chemical reactivity.

The uniqueness of N-(4-ACETYLPHENYL)-2-[(5-{2-[4-({[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}METHYL)PIPERAZIN-1-YL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.

Properties

Molecular Formula

C32H34N10O6S4

Molecular Weight

782.9 g/mol

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[4-[2-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C32H34N10O6S4/c1-19(43)21-3-7-23(8-4-21)33-27(47)17-49-31-39-37-29(51-31)35-25(45)15-41-11-13-42(14-12-41)16-26(46)36-30-38-40-32(52-30)50-18-28(48)34-24-9-5-22(6-10-24)20(2)44/h3-10H,11-18H2,1-2H3,(H,33,47)(H,34,48)(H,35,37,45)(H,36,38,46)

InChI Key

JFWXYKXRGGYPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCN(CC3)CC(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=C(C=C5)C(=O)C

Origin of Product

United States

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